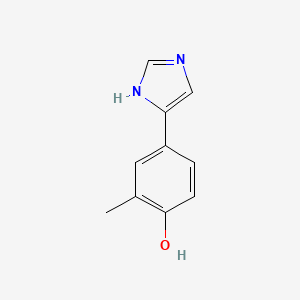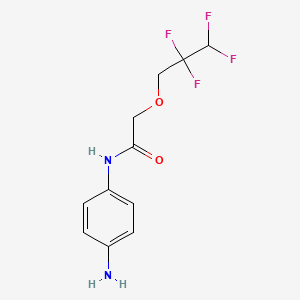
Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetamide group attached to a 4-aminophenyl ring, which is further substituted with a 2-(2,2,3,3-tetrafluoropropoxy) group. The unique structural features of this compound make it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- typically involves the following steps:
Formation of the 4-aminophenyl intermediate: This can be achieved through nitration of aniline followed by reduction.
Introduction of the acetamide group: The 4-aminophenyl intermediate is then reacted with acetic anhydride or acetyl chloride under basic conditions to form the acetamide derivative.
Attachment of the tetrafluoropropoxy group: The final step involves the reaction of the acetamide derivative with a suitable fluorinated alkylating agent under controlled conditions to introduce the 2-(2,2,3,3-tetrafluoropropoxy) group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Could be used in the development of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated group may enhance its binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-aminophenyl)-: Lacks the fluorinated alkyl group.
Acetamide, N-(4-nitrophenyl)-: Contains a nitro group instead of an amino group.
Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluorobutoxy)-: Similar structure with a different fluorinated alkyl group.
Uniqueness
The presence of the 2-(2,2,3,3-tetrafluoropropoxy) group in Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- imparts unique chemical and physical properties, such as increased lipophilicity and potential for enhanced biological activity.
Properties
CAS No. |
1152591-60-0 |
|---|---|
Molecular Formula |
C11H12F4N2O2 |
Molecular Weight |
280.22 g/mol |
IUPAC Name |
N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)acetamide |
InChI |
InChI=1S/C11H12F4N2O2/c12-10(13)11(14,15)6-19-5-9(18)17-8-3-1-7(16)2-4-8/h1-4,10H,5-6,16H2,(H,17,18) |
InChI Key |
PZCGSOHLNMXEQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)COCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-dimethylpropanamide](/img/structure/B12109155.png)

![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12109166.png)

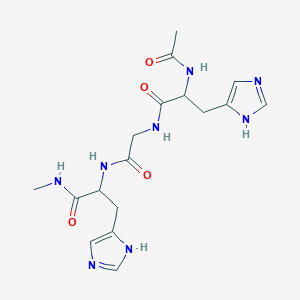
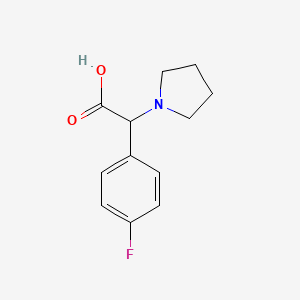

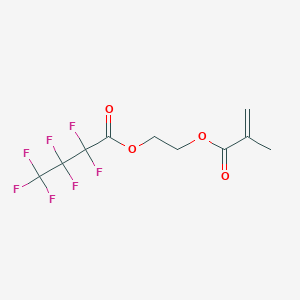

![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate](/img/structure/B12109209.png)
![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)

